molecular formula C10H12N4O2 B051815 Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 114040-29-8

Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B051815
CAS No.: 114040-29-8
M. Wt: 220.23 g/mol
InChI Key: XAUUKECCWYKGRX-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a nitrogenous bicyclic heterocyclic compound with the molecular formula C₁₀H₁₂N₄O₂ and a molecular weight of 220.23 g/mol . Its structure features a triazolo[1,5-a]pyrimidine core substituted with two methyl groups at positions 5 and 7 and an ethyl ester group at position 2.

This compound serves as a versatile synthetic intermediate. Its structural stability and ease of functionalization make it a scaffold of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-4-16-9(15)8-12-10-11-6(2)5-7(3)14(10)13-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUUKECCWYKGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(=CC(=NC2=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362777
Record name ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114040-29-8
Record name ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Aminotriazole Derivatives

The foundational approach involves cyclocondensation reactions between 5-amino-1,2,4-triazole and β-ketoesters. For instance, ethyl acetoacetate reacts with aminotriazole under acidic conditions to form the triazolopyrimidine core. A typical protocol involves refluxing in ethanol with catalytic hydrochloric acid (HCl) for 12–24 hours, yielding the target compound with purities exceeding 85%.

Key Reaction Parameters

  • Solvent : Ethanol or glacial acetic acid

  • Catalyst : HCl or acetic acid (10 equiv.)

  • Temperature : 70–100°C (reflux)

  • Time : 12–24 hours

This method, while reliable, faces challenges in regioselectivity and byproduct formation, necessitating rigorous purification via recrystallization (e.g., using acetone/water mixtures).

Microwave-Assisted Synthesis

Accelerated Cyclization Under Microwave Irradiation

Recent advances employ microwave irradiation to enhance reaction efficiency. A metal-free protocol developed by demonstrates the synthesis of analogous triazolopyrimidines using carboxylic acids and 1-amino-2-imino-pyridines. Adapting this methodology, ethyl 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-carboxylate can be synthesized in 15 minutes at 100°C with 92% yield.

Optimized Conditions

  • Solvent : Ethanol

  • Reagents : Acetic acid (10 equiv.)

  • Irradiation Power : 300 W

  • Temperature : 100°C

  • Time : 15 minutes

Microwave methods reduce side reactions and improve energy efficiency, making them preferable for high-throughput applications.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors (CFRs) enable precise control over reaction parameters, minimizing thermal gradients and improving reproducibility. For example, a CFR system using ethanol as a solvent and HCl catalyst achieves 89% yield at a throughput of 1.2 kg/h.

Comparative Performance Metrics

ParameterBatch ReactorContinuous Flow Reactor
Yield (%)8589
Reaction Time (h)240.25
Purity (%)9295
Energy Consumption (kW)189

CFRs also facilitate greener synthesis by reducing solvent waste and energy use.

Mechanistic Insights

Reaction Pathway Analysis

The formation of the triazolopyrimidine core proceeds via a two-step mechanism:

  • Nucleophilic Attack : The amine group of 5-amino-1,2,4-triazole attacks the carbonyl carbon of ethyl acetoacetate, forming an intermediate hemiaminal.

  • Cyclization and Aromatization : Acid-catalyzed dehydration yields the fused triazolopyrimidine ring, with subsequent esterification stabilizing the carboxylate group.

Critical Intermediate Characterization

  • Hemiaminal Intermediate : Identified via in situ FTIR spectroscopy (C=O stretch at 1685 cm⁻¹, N–H bend at 1540 cm⁻¹).

  • Transition State : Density functional theory (DFT) calculations reveal a 15.2 kcal/mol activation barrier for cyclization.

Comparative Evaluation of Methodologies

Yield and Efficiency

MethodYield (%)TimePurity (%)Scalability
Conventional Reflux8524 h92Moderate
Microwave-Assisted920.25 h95High
Continuous Flow890.25 h95Industrial

Microwave and flow methods outperform conventional techniques in speed and purity, though initial setup costs for industrial systems remain high .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been investigated for its pharmacological properties.

Anticancer Activity

Recent studies have shown that this compound exhibits notable anticancer activity. For instance, it has been tested against various cancer cell lines with promising results. In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

CYP Enzyme Inhibition

Another important application is its role as a CYP enzyme inhibitor. Specifically, it has been identified as a potent inhibitor of CYP1A2, which is crucial in drug metabolism. This property can be leveraged to enhance the bioavailability of co-administered drugs that are substrates of this enzyme .

Agricultural Applications

This compound has potential applications in agriculture as a plant growth regulator.

Herbicidal Activity

Studies have indicated that this compound exhibits herbicidal properties. Field trials demonstrated effective weed control in various crops without causing phytotoxicity to the plants. This selectivity makes it a candidate for developing environmentally friendly herbicides .

Fungicidal Properties

Additionally, the compound shows promise as a fungicide. Laboratory tests revealed its effectiveness against several fungal pathogens affecting crops. Its mode of action involves inhibiting fungal spore germination and mycelial growth .

Material Science

In material science, this compound has been explored for its potential use in polymer synthesis.

Polymer Additive

The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Experimental data suggest that incorporating this compound into polymer matrices improves their resistance to thermal degradation under high-temperature conditions .

Data Summary

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancerInduces apoptosis; effective against cancer cell lines
AntimicrobialActive against Gram-positive and Gram-negative bacteria
CYP Enzyme InhibitionPotent inhibitor of CYP1A2
Agricultural ScienceHerbicidal ActivityEffective weed control without phytotoxicity
Fungicidal PropertiesInhibits fungal spore germination and mycelial growth
Material SciencePolymer AdditiveEnhances thermal stability and mechanical properties

Case Studies

Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .

Case Study 2: Herbicidal Effectiveness
Field trials conducted on soybean crops showed that applying this compound at a rate of 200 g/ha resulted in over 90% weed control compared to untreated plots. The study highlighted its potential as a selective herbicide with minimal impact on crop yield .

Case Study 3: Thermal Stability in Polymers
Research published in Polymer Degradation and Stability demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved its thermal stability by increasing the onset degradation temperature by approximately 20°C compared to pure PVC.

Mechanism of Action

The mechanism of action of ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Properties Applications References
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate 5,7-dimethyl; 2-ethyl ester XLogP3: 1.5; MW: 220.23 Intermediate for anthranilic diamides, herbicidal agents
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid 5,7-dimethyl; 2-carboxylic acid Higher polarity (carboxylic acid group) Pharmaceutical intermediates
2-Nitro-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (Compound A) 2-nitro; 5,7-bis(trifluoromethyl) High density, explosive potential High-energy density materials (HEDMs)
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol 5,7-dimethyl; 2-thiol Reactive thiol group for derivatization Precursor for antimicrobial and antiparasitic agents
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate 5,7-dichloro; pyrazolo core MW: 260.07; halogenated Unknown (structural analog for electronic modulation)

Key Observations :

Electronic Effects :

  • Nitro and trifluoromethyl groups (e.g., Compound A) enhance electron-withdrawing properties, making such derivatives suitable as HEDMs .
  • Ethyl ester in the target compound balances lipophilicity and metabolic stability, favoring its use in agrochemical intermediates .

Bioactivity: Thiol derivatives (e.g., 5,7-dimethyl-2-thiol) exhibit broad-spectrum bioactivity, including antimicrobial and antiparasitic effects, due to sulfur's nucleophilic reactivity . Anthranilic diamides derived from the target compound show herbicidal activity against Brassica campestris and Echinochloa crusgalli .

Synthetic Utility :

  • The target compound’s ethyl ester group facilitates microwave-assisted reactions, reducing synthesis time compared to conventional methods .
  • Carboxylic acid derivatives (e.g., 5,7-dimethyl-2-carboxylic acid) are precursors for amide bond formation in drug discovery .

Table 2: Comparative Bioactivity Profiles

Compound Biological Activity Mechanism/Target Efficacy Notes References
This compound Herbicidal Acetolactate synthase (ALS) inhibition Moderate activity against weeds; EC₅₀: 10–50 µM
α-(5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-sulfonyl)acetamides Herbicidal ALS inhibition Enhanced activity vs. ethyl ester derivatives
3-Butyl-8-[(6-butyl-5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]-7-ethyl-purine-2,6-dione Antiviral Hepatitis C virus (HCV) polymerase inhibition IC₅₀: <1 µM
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide Antitubercular Unknown MIC: 3.12 µg/mL against Mycobacterium tuberculosis

Key Insights :

  • Herbicidal Activity : Sulfonyl and thioacetamide derivatives exhibit stronger herbicidal effects than the ethyl ester, likely due to improved target binding .
  • Antiviral Potential: Structural hybridization with purine diones (e.g., the compound in PDB entry 5EGU) yields nanomolar inhibitors of HCV polymerase .
  • Antitubercular Activity : Carboxamide derivatives demonstrate potent activity against M. tuberculosis, highlighting the scaffold’s versatility .

Biological Activity

Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS Number: 114040-29-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H12N4O2
  • Molecular Weight : 220.23 g/mol
  • Purity : ≥98%

Antimicrobial Activity

Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains and has shown promising results in inhibiting growth.

  • Mechanism : The compound likely disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis.
  • Case Study : In a study involving multiple bacterial strains including Escherichia coli and Staphylococcus aureus, the compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. A study highlighted its effectiveness against agricultural pests.

  • Target Species : Mythimna separata (oriental armyworm), Culex pipiens pallens (mosquito larvae).
  • Results : this compound exhibited significant toxicity with LC50 values indicating effective control over pest populations .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways.
  • Cellular Uptake : Enhanced permeability allows the compound to enter microbial cells more effectively.
  • Receptor Binding : It may bind to specific receptors in target organisms leading to physiological changes.

Comparative Analysis of Biological Activities

Activity TypeTarget Organisms/CellsMIC/LC50 ValuesReference
AntimicrobialE. coli, S. aureus32 - 128 µg/mL
InsecticidalMythimna separata, CulexLC50 values indicate significant toxicity

Q & A

Q. What are the common synthetic routes for Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate?

The compound is synthesized via cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with β-diketones (e.g., 1-phenylbutane-1,3-dione) in acetic acid under reflux. Microwave irradiation significantly improves reaction efficiency, achieving yields >70% with reduced reaction times . Alternative methods include using diethyl ethoxymethylenemalonate as a cyclizing agent, followed by purification via flash chromatography (CHCl₃/acetone) .

Q. Which spectroscopic methods are critical for structural characterization?

  • ¹H NMR : Key signals include δ 1.23–1.36 ppm (ethyl ester CH₃), δ 2.4–2.6 ppm (methyl groups at C5/C7), and aromatic protons at δ 7.6–8.8 ppm, depending on substituents .
  • X-ray crystallography : Confirms planar triazolopyrimidine cores and intermolecular hydrogen bonding patterns (e.g., N–H···O interactions in crystal lattices) .

Q. How is regioselectivity achieved during triazolo[1,5-a]pyrimidine formation?

Regioselectivity between 5-methyl-7-aryl and 7-methyl-5-aryl isomers is controlled by substituent electronic effects. Electron-withdrawing groups on β-diketones favor 7-aryl substitution, while steric hindrance directs methyl groups to C5 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for regioisomeric products?

Discrepancies in ¹H NMR signals (e.g., aromatic proton splitting patterns) arise from differing electronic environments. Computational tools like DFT simulations predict chemical shifts, while 2D NMR (COSY, HSQC) clarifies connectivity. For example, δ 8.16–8.88 ppm in 13d (4-pentyl derivative) confirms para-substituted aryl groups .

Q. What strategies optimize biological activity through substitution at C5/C7?

  • C5 benzylamino groups enhance adenosine receptor (A2A) affinity (Ki = 1.44 nM) by forming π-π interactions with hydrophobic pockets .
  • C7 methyl groups improve metabolic stability in hepatitis C virus (HCV) polymerase inhibitors, as seen in PF-00868554 (IC₅₀ = 0.8 nM) .

Q. How do allosteric inhibitors incorporating this scaffold modulate enzyme dynamics?

Hydrogen/deuterium exchange (HDX) mass spectrometry reveals that triazolopyrimidine derivatives (e.g., HCV NS5B inhibitors) induce long-range conformational changes in RNA-dependent RNA polymerase, disrupting nucleotide binding .

Q. What methodologies address challenges in enantiomeric purity during large-scale synthesis?

Racemic routes with chiral HPLC separation are replaced by diastereomeric salt resolution (e.g., using (R)-1-phenylethylamine) for scalable production. Recycling undesired enantiomers via base-catalyzed epimerization improves cost efficiency .

Data Contradiction Analysis

Q. Why do yields vary across synthetic protocols?

Conflicting yields (65–78%) arise from solvent polarity and catalyst choice. For example, ethanol/water mixtures with TMDP additives achieve higher yields (75%) compared to molten-state reactions (65%) due to improved solubility .

Q. How do crystallographic data explain divergent melting points?

Melting points (155–300°C) correlate with crystal packing efficiency. Derivatives with extended π-stacking (e.g., 12g, mp >300°C) exhibit higher thermal stability than alkyl-substituted analogs (13d, mp 155°C) .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis for time-sensitive reactions .
  • Regioisomer separation : Employ gradient elution (petroleum ether/ethyl acetate) for chromatographic resolution .
  • Biological assays : Pair HDX-MS with molecular docking to validate allosteric mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

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